Aldicarb

Catalog No.
S001904
CAS No.
116-06-3
M.F
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3
M. Wt
190.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldicarb

Aldicarb (CAS 116-06-3) is a high-purity AChE inhibitor essential as a certified reference material for residue analysis, toxicity benchmarking, and nematicide screening.

  • ≥99% purity ensures consistent chromatographic behavior and quantification free from metabolite interference.
  • As a direct positive control, it defines baseline efficacy (e.g., 0.1 ppm nematode mobility inhibition) for novel compound screening.
  • Supplied with certificate of analysis; globally shipped under proper handling for hazardous materials.

CAS Number

116-06-3

Product Name

Aldicarb

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

QGLZXHRNAYXIBU-UITAMQMPSA-N

SMILES

CC(C)(C=NOC(=O)NC)SC

solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Aldicarb, ENT 27,093, ENT-27,093, ENT27,093, Temik, UC 21,149, UC 21149, UC-21,149, UC-21149, UC21,149, UC21149

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)SC

The exact mass of the compound Aldicarb is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1.0 mg/ml at 72° f (ntp, 1992)0.03 msparingly soluble in certain organic solvents, most soluble in chloroform and acetone['aldicarb solubilities (expressed as %) at various temperatures.', 'table: percent solubility [table#3195]'][]350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °cin water, 4,930 mg/l at 20 °cpractically insoluble in hexanesolubility in water, g/100ml at 25 °c: 0.6. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379586. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

50 mg, 100 mg

Aldicarb is a systemic oxime carbamate insecticide, acaricide, and nematicide recognized for its high potency as a cholinesterase inhibitor. It functions through both contact and stomach action, primarily by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system. Due to its high acute toxicity, it is commercially formulated as a granular product for soil application, where soil moisture is required to release the active compound for systemic uptake by plant roots. In research and analytical settings, the procurement of high-purity Aldicarb is critical, as it serves as a benchmark for toxicity studies and as a primary analytical standard for environmental and food safety monitoring.

Substituting pure Aldicarb with its metabolites, crude mixtures, or even other carbamate nematicides introduces significant variability that compromises experimental reproducibility and application outcomes. Aldicarb rapidly oxidizes in biological and environmental systems to aldicarb sulfoxide and aldicarb sulfone, which are distinct chemical entities with different toxicities, water solubilities, and soil mobility profiles. For instance, aldicarb sulfoxide exhibits toxicity similar to the parent compound, while aldicarb sulfone is substantially less toxic. This metabolic and environmental instability, coupled with Aldicarb's thermal lability above 100°C, means that only a well-characterized, high-purity source of Aldicarb (CAS 116-06-3) can provide the baseline consistency required for reliable analytical quantification, dose-response studies, and repeatable nematicidal efficacy assessments.

Defined Purity is Critical: Toxicity Varies Significantly Among Aldicarb and its Metabolites

The biological activity of Aldicarb is not equivalent to its primary metabolites, making the purity of the procured compound a critical variable. While aldicarb sulfoxide demonstrates a potency roughly equivalent to the parent Aldicarb, aldicarb sulfone is significantly less toxic, exhibiting approximately 4% of Aldicarb's toxicity. In studies on rats, no adverse effects were observed for aldicarb sulfone at oral doses up to 2.4 mg/kg bw/day, whereas the no-effect level for Aldicarb was much lower at 0.3 mg/kg bw/day. This 8-fold difference in tolerated dosage underscores that experimental results using Aldicarb contaminated with its sulfone metabolite will not be representative of the pure compound's activity.

Evidence DimensionNo-Observed-Adverse-Effect Level (NOAEL) in rats (subchronic/chronic oral feeding)
Target Compound Data0.3 mg/kg bw/day
Comparator Or BaselineAldicarb Sulfone: 2.4 mg/kg bw/day
Quantified Difference8-fold higher tolerated dose for Aldicarb Sulfone
ConditionsSubchronic and chronic oral feeding studies in rats, as reviewed by Risher et al. (1987).

Procuring high-purity Aldicarb is essential for accurate toxicological assessments and reproducible dose-response studies, as the presence of the less-toxic sulfone metabolite will dilute the observed effect.

Superior Nematicidal Potency: Higher Efficacy in Inhibiting Juvenile Mobility Compared to Other Carbamates

In direct comparative studies of nematicidal action, Aldicarb demonstrates a distinct potency advantage over other carbamates. In a laboratory study on the nematode *Heterodera schachtii*, Aldicarb inhibited juvenile mobility at a concentration of 0.1 ppm. In the same study, the in-class substitute Carbofuran required a concentration of 1 ppm to achieve similar inhibition, while another carbamate, Cloethocarb, was effective at 5-10 ppm. This indicates a 10-fold to 100-fold higher potency for Aldicarb in this specific, critical aspect of nematicidal action compared to its direct substitutes.

Evidence DimensionMinimum concentration for juvenile nematode mobility inhibition
Target Compound Data0.1 ppm
Comparator Or BaselineCarbofuran: 1 ppm; Cloethocarb: 5-10 ppm
Quantified Difference10x more potent than Carbofuran; 50-100x more potent than Cloethocarb
ConditionsLaboratory assay on *Heterodera schachtii* juveniles.

For researchers screening for highly potent nematicides or establishing a baseline for high-efficacy treatments, Aldicarb provides a level of activity at low concentrations that is not matched by common in-class substitutes.

Processability & Analytical Integrity: Defined Thermal Decomposition Point

Aldicarb has a sharp, well-defined melting point of 98-100°C and begins to decompose at temperatures above 100°C. This specific thermal profile is a critical parameter for procurement. It informs safe handling and storage conditions and is essential for developing analytical methods, particularly gas chromatography (GC), where Aldicarb is known to be thermally labile and can degrade to aldicarb nitrile, compromising quantification. In contrast, its oxidized metabolites, aldicarb sulfoxide and sulfone, exhibit different thermal behaviors, melting at higher temperatures (up to 140°C) before decomposing. This makes pure Aldicarb a necessary standard for calibrating analytical instruments and for any process involving thermal stress, ensuring that observed effects are due to the compound itself and not its thermal degradants or impurities.

Evidence DimensionMelting/Decomposition Temperature
Target Compound DataMelts at 98-100°C; Decomposes >100°C
Comparator Or BaselineAldicarb Sulfoxide/Sulfone: Melt up to 140°C before decomposition
Quantified DifferenceLower, more distinct decomposition threshold
ConditionsStandard physical property measurement.

For quality control, analytical method development (especially GC), and formulation processing, knowing the precise thermal decomposition point of pure Aldicarb is crucial for preventing degradation and ensuring accurate, reproducible results.

Distinct Solubility Profile: Handling and Formulation Implications vs. Metabolites

Aldicarb possesses moderate water solubility (approx. 6 g/L at 20°C) and high solubility in organic solvents like acetone (350 g/kg) and dichloromethane (300 g/kg). This solubility profile is markedly different from its more polar, oxidized metabolites. The log Kow (octanol-water partition coefficient) for Aldicarb is 1.08, indicating moderate lipophilicity. In contrast, its metabolites are significantly more water-soluble and less lipophilic, with log Kow values of -0.69 for aldicarb sulfoxide and -0.57 for aldicarb sulfone. This substantial difference in polarity and solubility means that formulation strategies, solvent system selection, and environmental mobility characteristics are specific to the parent compound. Using a mixture or a substitute with a different solubility profile would lead to unpredictable release kinetics, altered bioavailability, and non-comparable environmental fate studies.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data1.08
Comparator Or BaselineAldicarb Sulfoxide: -0.69; Aldicarb Sulfone: -0.57
Quantified DifferenceAldicarb is significantly more lipophilic than its primary metabolites.
ConditionsStandard measurement of partition coefficient.

This distinct solubility profile is a key procurement parameter for developing stable formulations, conducting environmental transport studies, and ensuring consistent bioavailability in biological assays.

Certified Reference Material for Environmental and Food Safety Analysis

Given its well-defined thermal lability and distinct chromatographic behavior compared to its sulfoxide and sulfone metabolites, high-purity Aldicarb is essential as a certified reference material for HPLC and GC-based analytical methods. It enables accurate quantification in residue testing of water, soil, and agricultural products.

Benchmark Compound in Neurotoxicology and AChE Inhibition Studies

As a potent, direct, and well-characterized acetylcholinesterase inhibitor, pure Aldicarb serves as a critical positive control and benchmark compound. Its use is fundamental in studies investigating the mechanism of carbamate toxicity, screening for new AChE inhibitors, and researching nerve agent antidotes, where the presence of less-active metabolites would confound results.

Efficacy Standard for Nematicide and Acaricide Development

Aldicarb's demonstrated high potency at low concentrations (e.g., 0.1 ppm for inhibiting nematode mobility) makes it the appropriate standard for establishing a high-efficacy benchmark in the development and screening of novel nematicidal and acaricidal agents. Its performance provides a clear, quantitative baseline against which to measure new candidates.

Tool Compound for Investigating Systemic Uptake and Translocation in Plants

The specific solubility and partition coefficient of Aldicarb, distinct from its more water-soluble metabolites, makes the pure compound necessary for research into the mechanisms of systemic pesticide uptake by roots and translocation within plant tissues. Using pure Aldicarb ensures that observed transport phenomena can be attributed to the parent molecule's physicochemical properties.

Physical Description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor; [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Color/Form

Crystals from isopropyl ether

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.07759887 g/mol

Monoisotopic Mass

190.07759887 g/mol

Boiling Point

Decomposes (NTP, 1992)
decomposes

Heavy Atom Count

12

Density

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink
Specific gravity: 1.1950 at 25 °C
1.195

LogP

1.13 (LogP)
log Kow = 1.13
1.36

Odor

Slightly sulfurous odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.
... Decomposes rapidly in alkaline media & at temperatures above 100 °C.
Rapidly converted by oxidizing agents to the sulfoxide, which is more slowly oxidized to the sulfone (aldoxycarb q.v.).

Appearance

Assay:≥98%A crystalline solid

Melting Point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

UNII

OR2E6B4F2X

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

Vapor Pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

Other CAS

116-06-3

Absorption Distribution and Excretion

Male rats (Carworth Farms-Elias Stock) were treated orally or ip with labeled Temik in ethanol or Temik sulfoxide in water. Excretion of s-methyl-(14)C & tert-butyl-(14)C temik was completed, essentially, in 4 days. N-methyl-(14)C was excreted in urine & feces up to 11 days.
Aldicarb is readily absorbed from GI tract of treated animals. Excretion of radiolabeled cmpd admin to rats is primarily in urine, as approx 80% appears within 24 hr, with additional 1% in feces. Only traces of unchanged parent cmpd were found in excreta. When aldicarb is labeled on n-methyl carbon or carbonyl carbon large portion of radioactivity is found in expired air as (14)CO2. Very little aldicarb residues are found in tissues or carcasses of treated animals.
To measure the excretion of aldicarb admin repeatedly, dogs were maintained on diets determining an intake of 0.75 mg/dog/day for 20 days before & 10 days after being given a single (14)C-labeled dose. Of the radioactivity recovered in the urine, 90% was found within 24 hr after admin of the radiolabeled aldicarb.
Aldicarb is readily absorbed through the gut in rats and cows and through the skin in rats and rabbits. It is rapidly metabolized and excreted within 24 hours of exposure, almost all of the toxic and nontoxic metabolites being excreted in urine.
For more Absorption, Distribution and Excretion (Complete) data for ALDICARB (10 total), please visit the HSDB record page.

Metabolism Metabolites

Within 48 hours of administration of carbonyl-(14)C labelled aldicarb rats eliminated over 60% of the (14)C as carbon dioxide, less than 30% was found in the urine. In other (14)C-studies rats excreted more than 80% of the degradation products in urine and less than 10% in faeces (an excretion pattern favoured by enterohepatic cycling of glucuronides which may also serve to extend the systemic activity of the toxic metabolites). The major urinary metabolites were aldicarb sulfoxide (40% of the dose), its oxime and nitrile forms (over 30%); the sulfone and related oxime and nitrile; and, the aldehyde and acid analogues. Aldicarb is not commonly found in the excreta. Bound residues of ingested plant tissues are not absorbed and therefore are found in the faeces. In single dose and short-term diet studies, lactating cows eliminated aldicarb metabolites as rapidly as rats and in the same array of metabolites. Approximately 1% of the dose was excreted in the milk, sulfone and sulfoxide were the major metabolites at 15 and 4% of the total milk residue content respectively.
... Aldicarb is metabolized by both oxidative pathways and hydrolytic processes. Oxidation results in cmpd which are also active cholinesterase inhibitors, while hydrolysis produces cmpd of little or no insecticidal activity or toxicity to other organisms.
The major route of elimination of Temik-(35)S /aldicarb/ ... admin to lactating cow was by way of urine. Extracted and tentatively identified in milk were 11 compounds, incl temik sulfoxide and sulfone, oxime sulfoxide and sulfone, nitrile sulfoxide & sulfone, temik oxime, and 4 unidentified compounds. Metabolites identified in urine were qualitatively identical but differed quantitatively. Only 5 metabolites were identified in feces: temik oxime, oxime sulfoxide, temik sulfoxide, temik sulfone and nitrile sulfone.
In rats, sulfoxide accounted for 40% of dose /of aldicarb/ and sulfone for 1%; both ... are more potent anticholinesterases than aldicarb. Metabolite in cow's milk and urine was hydroxymethyl analogue of sulfone; two other bovine metabolites were 2-methyl-2-(methylsulfinyl)propanol and 2-methyl-2-(methylsulfonyl)propanol.
For more Metabolism/Metabolites (Complete) data for ALDICARB (16 total), please visit the HSDB record page.

Associated Chemicals

Aldicarb sulfoxide;1646-87-3
Aldicarb sulfone;1646-88-4

Wikipedia

Aldicarb

Biological Half Life

... In worms, aldicarb is rapidly converted to the sulfoxide which has a half-life in worms of 19 hr at 15 °C, and 50 hr at 5 °C.
... Aldicarb was metabolized in channel catfish to aldicarb sulfoxide, along with the formation of minor hydrolytic products. The toxicokinetics of aldicarb in catfish are bi-compartmental with rapid elimination (t1/2 = 1.9 hr). ...

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
INSECTICIDES

Methods of Manufacturing

Aldicarb is prepared by treating isobutene with nitrosyl chloride, treating the resulting dimeric adduct with sodium methyl sulfide, and converting the resulting oxime to the carbamate with methyl isocyanate. Warning: the dimeric isobutene nitrosochloride is unstable and decomposes explosively at 94 °C. The oxime and end product also decompose vigorously above 140 and 160 °C, respectively.
Produced by the reaction of methyl isocyanate with 2-methyl-2-(methylthio)propionaldehyde.
Preparation: L. K. Payne, Jr., M. H. J. Weiden, French patent 1377474; eidem, United States of America patent 3217037 (1963, 1965 both to Union Carbide)

General Manufacturing Information

Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime: ACTIVE
Aldicarb was first registered in 1970. Marketing of aldicarb was stopped in Long Island in 1980 due to high levels of aldicarb degradates found in ground water there. In 1981, aldicarb was classified as a restricted use pesticide and in 1984 was placed under Special Review. Aldicarb is currently under Special Review because of concerns regarding ground water contamination. Position Documents (PD's) 1 and 2/3 were published on 7/11/84 (49 FR 28320) and 6/29/88 (53 FR 24630), respectively. A Special Review Data Call-In-Notice (DCI) was issued 6/3/89 requiring the registrant to submit additional ground water data. In addition, because a National Food Survey identified discrepancies between anticipated residues in foods and actual residues from food survey samples, the Special Review required a variety of studies related to use on potatoes and citrus crops. In 1990, the sale of aldicarb on potatoes was voluntarily suspended due to detection of tolerance-exceeding aldicarb residues on individual potatoes. The registrant agreed to dietary risk reduction actions involving voluntary cancellation of use on bananas and registration amendments for uses on potatoes, sweet potatoes, oranges and grapefruit. The registrant subsequently submitted extensive field residue and commercial storage and processing data showing that more controlled application techniques would ensure residues below the established tolerance and would not pose any increased dietary risk. The use on potatoes was re-instated in the states of FL, ID, WA and OR, after new application methods demonstrated significantly lower residues in potatoes. Although dietary risk concerns relating to use on potatoes have been resolved, aldicarb remains in EPA's Special Review process because of concerns about risks of ground water contamination. In 1998, the Agency issued a proposal as part of Special Review to manage risks due to ground water concerns through national measures consisting of the prohibition of aldicarb use within 300 feet of a drinking water well, and geographically specific measures consisting of the requirement for State Management Plans. The Agency will begin the process to close out the Special Review of aldicarb in the near future.
The WHO Recommended Classification of Pesticides by Hazard identifies aldicarb (technical grade) as Class IA: extremely hazardous; Main Use: insecticide applied to soil: not used with herbicides or plant growth regulators.
/Aldicarb/ ... insecticidal properties were first described by Weiden MHJ et al; J Econ Entomol 58: 154 (1965). Introduced by the Union Carbide corporation (US patent 3,217,037) as code number 'UC21 149'; trade mark 'Temik'.
As the result of the aldicarb contamination of drinking water wells, Union Carbide Corporation excluded the use of aldicarb products in Suffolk County, Long Island, New York. The company also limited the use of aldicarb products to once every two years and only after plant emergency in the States of Maine and Wisconsin and the Counties of Hartford in Connecticut; Kent and New Castle in Delaware; Franklin and Hampshire in Massachusetts; Worchester in Maryland; Atlantic, Burlington, Cumberland, Monmouth and Salem in New Jersey; Newport and Washington in Rhode Island; and Accomack and Northampton in Virginia. Aldicarb may be applied at planting at the 1 lb active ingredient/acre rate for aphid control in the State of Maine.
For more General Manufacturing Information (Complete) data for ALDICARB (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 974.04. Aldicarb in Pesticide Formulations. Infrared Spectrophotometric Method.
Method: ASTM D5315; Procedure: high performance liquid chromatography with post-column derivatization; Analyte: aldicarb; Matrix: ground water and finished drinking water; Detection Limit: 1 ug/L.
Method: EPA-OGWDW/TSC 531.2; Procedure: high performance liquid chromatography with postcolumn derivitization; Analyte: aldicarb; Matrix: finished drinking waters; Detection Limit: 0.026 ug/L.
Method: EPA-ORD/EPA-OST 538; Procedure: direct aqueous injection-liquid chromatography/tandem mass spectrometry; Analyte: aldicarb; Matrix: drinking water; Detection Limit: 0.03 ug/L.
For more Analytic Laboratory Methods (Complete) data for ALDICARB (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

The goal of this study was to develop a method to detect pesticide adducts in tryptic digests of butyrylcholinesterase in human plasma from patients poisoned by pesticides. Adducts to butyrylcholinesterase in human serum may serve as biomarkers of pesticide exposure because organophosphorus and carbamate pesticides make a covalent bond with the active site serine of butyrylcholinesterase. Serum samples from five attempted suicides (with dichlorvos, Aldicarb, Baygon and an unknown pesticide) and from one patient who accidentally inhaled dichlorvos were analyzed. Butyrylcholinesterase was purified from 2 ml serum by ion exchange chromatography at pH 4, followed by procainamide affinity chromatography at pH 7. The purified butyrylcholinesterase was denatured, digested with trypsin and the modified peptide isolated by HPLC. The purified peptide was analyzed by multiple reaction monitoring in a QTRAP 4000 mass spectrometer. This method successfully identified the pesticide-adducted butyrylcholinesterase peptide in four patients whose butyrylcholinesterase was inhibited 60-84%, but not in two patients whose inhibition levels were 8 and 22%. It is expected that low inhibition levels will require analysis of larger serum plasma volumes. In conclusion, a mass spectrometry method for identification of exposure to live toxic pesticides has been developed, based on identification of pesticide adducts on the active site serine of human butyrylcholinesterase.

Storage Conditions

Store aldicarb indoors in an isolated, well-ventilated, clean, dry, cool area (not above 46 °C). Store away from incompatible substances, such as highly alkaline materials. Aldicarb should be stored in a manner that will preclude mixing with water, because the resultant solution may be seriously hazardous. Do not store near food, animal feed, or other items intended for human or animal consumption. Make certain that the storage area is inaccessible to children.

Interactions

This paper describes the results of 5 years of research on interactive effects of mixtures of aldicarb, atrazine, and nitrate on endocrine, immune, and nervous system function. The concentrations of chemicals used were the same order of magnitude as current maximum contaminant levels (MCLs) for all three compounds. ... in experiments that varied in duration from 22 to 103 days. ... Changes in thyroid hormone levels, ability to make antibodies to foreign proteins, and aggression in wild deer mice, Peromyscus maniculatus, and white outbred Swiss Webster mice, Mus musculus, ND4 strain /were tested/. Endocrine, immune, and behavior changes occurred due to doses of mixtures, but rarely due to single compounds at the same concentrations. Immune assay data suggest the possibility of seasonal effects at low doses. ... A multiple-level model /is presented/ to help interpret the data in the context of human health and biological conservation concerns.
Aldicarb was administered orally to male rats alone and in combination with a series of eight organophosphate esters or one carbamate ester, all anti-cholinesterase agents, to examine the potential interactive or additive effects. Results of the study, using proportions of the acute lethal dose of each material alone and in combination with aldicarb, showed a simple additive effect with all materials tested. Aldicarb was not found to potentiate the acute oral toxicity of other anticholinesterase agents. Further studies were reported on the potential interaction of aldicarb with alpha-naphthol, aldicarb sulfoxide with aldicarb sulfone and aldicarb sulfone with parathion administered orally and aldicarb with alpha-naphthol or with carbaryl administered by the intraperitoneal route. In no case were any interactions greater tnan the predicted additive effects.
Previous studies in our laboratory indicated gender differences in salinity-enhanced acute toxicity of aldicarb in Japanese medaka with females being more susceptible. In the current study, the effects of the sex steroids, 17beta estradiol (E2) and testosterone (T) on aldicarb toxicity was examined. Adult Japanese medaka were separated by sex and exposed to 100 ug/l E2 or T for 6 days followed by exposure to the 96-hr LC50 (0.5 mg/L) of aldicarb. The toxicity of aldicarb to adult males was significantly lowered by E2 and T whereby the mortality % was reduced to 23.3 +/- 5.8% and 3.3 +/- 5.8%, respectively, compared to the fish not receiving steroids (46.7 +/- 5.8% mortality). In females, T caused significant reduction in aldicarb toxicity to 16.7 +/- 5.8%, while E2 significantly enhanced the toxicity to 96.7 +/- 5.8% mortality. Since the flavin-containing monooxygenase (FMO) enzyme system had been shown to play a critical role in aldicarb toxicity, the effect of E2 and T on FMO expression was examined. Gill FMO activity showed a direct correlation with the overall toxicity of aldicarb in both male and female medaka. Expression of FMO1-like protein was significantly reduced by T in male livers and gills, and T did not affect the expression of FMOs in female tissues. In contrast, E2 significantly reduced FMO1-like protein expression in male gills and female livers, as well as FMO3 expression in both male and female livers, but significantly increased gill FMO1 expression in females. Since aldicarb acts by inhibiting the enzyme cholinesterase (ChE), the effect of sex hormones on the activity of this enzyme was also examined. In both male and female medaka, T counteracted the inhibitory effect of aldicarb on muscle ChE. In male fish, E2 had similar effects but did not seem to counteract the ChE inhibition in females. In conclusion, E2 and T modulation of aldicarb toxicity in Japanese medaka seems to be mediated via alteration of gill FMO and ChE actitivies.
Toxic interactions between cupric-sulfate and zineb or aldicarb were studied in rats. Male albino-rats were gavaged daily with cupric-sulfate, zineb, or aldicarb alone or in combination for 9 weeks. The cupric-sulfate dose was equivalent to 2% of the oral lethal median dose (LD50). The zineb and aldicarb doses were equal to 1, 2, and 5% of their oral LD50s, designated, low, medium, and high, respectively. Body weight gain was monitored. The rats were killed after 9 weeks. Standard hematologic and serum chemistry parameters were determined. Most treated rats showed emaciation, aggressiveness, and cachexia toward the end of the 9 week dosing period. All groups treated with zineb and aldicarb showed significantly decreased body weight gains relative to those given cupric-sulfate. A synergistic decrease in body weight gain occurred in rats given cupric-sulfate plus zineb. The medium and high doses of zineb and the high dose of aldicarb significantly decreased thymus weight. Cupric-sulfate interacted with the high dose of zineb to cause a synergistic decrease in thymus weight. Adrenal and testes weights were significantly decreased in rats dosed with cupric-sulfate plus zineb. All zineb and aldicarb treatments except the low dose of zineb significantly decreased hemoglobin values and red blood cell and platelet counts. White blood cell counts were significantly decreased in rats treated with the high dose of zineb and the medium and high doses of aldicarb alone or in combination with cupric-sulfate. Zineb caused a dose related increase in serum alkaline-phosphatase activity which was enhanced by cupric-sulfate. All treatments significantly increased serum alanine-aminotransferase activity and decreased cholinesterase activity. Serum triglyceride concentrations were significantly decreased by the high and medium doses of zineb and aldicarb. The authors conclude that cupric-sulfate interacts synergistically with zineb or aldicarb to induce a variety of hematologic and serological changes.
For more Interactions (Complete) data for ALDICARB (7 total), please visit the HSDB record page.

Stability Shelf Life

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C.
Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.
Stable in neutral, acidic, & weakly alkaline media.

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